molecular formula C7H9NO B8550496 5-(1,2-Propadienyl)-2-pyrrolidinone

5-(1,2-Propadienyl)-2-pyrrolidinone

Cat. No. B8550496
M. Wt: 123.15 g/mol
InChI Key: XEYSXLKRBATYDV-UHFFFAOYSA-N
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Patent
US05208345

Procedure details

A solution of (5S)-N-((2S)-2-(1,1-dimethylethyl)dimethylsilyloxy)propanoyl)-5-(1,2-propadienyl)pyrrolidin-2-one (2.70 g, 8.7 mmol), K2CO3 (0.6 g, 4.4 mmol), and MeOH (40 mL) was stirred at room temperature for 1.5 hours. The solvent was removed by rotary evaporation (≤30° C.) to give a yellow gum. This gum was dissolved in CH2Cl2 (20 mL), filtered to remove salts and applied to a silica gel plug (50 g). This plug was rinsed with 10% MeOH/CH2Cl2, discarding the initial eluent which contains the chiral auxiliary, to give (5S)-5-(1,2-Propadienyl)pyrrolidin-2-one (1.04 g, 97%) as a clear oil: TLC (Eluent A) Rf =0.45; 1H NMR: δ6.6 (br s, 1 H, NH); 5.17 (ddd, 3J64 ≃4J68 ≃4J68 ≃6.6 Hz, 1 H, H6); 4.88 (d, 4J68 ≃6.7 Hz, 1 H, H8); 4.88 (d, 4J68' =6.4, 1 H, H8'); 4.21 (m, 1 H, H5); 2.35 (m, 3 H, H3, H4, H4'); 1.93 (m, 1 H, H3'); Cl Mass spec: m/z 124 (MH+), 84 (MH+ --C3H4).
Quantity
2.7 g
Type
reactant
Reaction Step One
Name
Quantity
0.6 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([CH:4]1[NH:8][C:7](=[O:9])[CH2:6][CH2:5]1)=[C:2]=[CH2:3].C([O-])([O-])=O.[K+].[K+].CO>C(Cl)Cl>[CH:1]([C@H:4]1[NH:8][C:7](=[O:9])[CH2:6][CH2:5]1)=[C:2]=[CH2:3] |f:1.2.3|

Inputs

Step One
Name
Quantity
2.7 g
Type
reactant
Smiles
C(=C=C)C1CCC(N1)=O
Name
Quantity
0.6 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
40 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed by rotary evaporation (≤30° C.)
CUSTOM
Type
CUSTOM
Details
to give a yellow gum
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove salts
WASH
Type
WASH
Details
This plug was rinsed with 10% MeOH/CH2Cl2

Outcomes

Product
Name
Type
product
Smiles
C(=C=C)[C@@H]1CCC(N1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.04 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 97.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05208345

Procedure details

A solution of (5S)-N-((2S)-2-(1,1-dimethylethyl)dimethylsilyloxy)propanoyl)-5-(1,2-propadienyl)pyrrolidin-2-one (2.70 g, 8.7 mmol), K2CO3 (0.6 g, 4.4 mmol), and MeOH (40 mL) was stirred at room temperature for 1.5 hours. The solvent was removed by rotary evaporation (≤30° C.) to give a yellow gum. This gum was dissolved in CH2Cl2 (20 mL), filtered to remove salts and applied to a silica gel plug (50 g). This plug was rinsed with 10% MeOH/CH2Cl2, discarding the initial eluent which contains the chiral auxiliary, to give (5S)-5-(1,2-Propadienyl)pyrrolidin-2-one (1.04 g, 97%) as a clear oil: TLC (Eluent A) Rf =0.45; 1H NMR: δ6.6 (br s, 1 H, NH); 5.17 (ddd, 3J64 ≃4J68 ≃4J68 ≃6.6 Hz, 1 H, H6); 4.88 (d, 4J68 ≃6.7 Hz, 1 H, H8); 4.88 (d, 4J68' =6.4, 1 H, H8'); 4.21 (m, 1 H, H5); 2.35 (m, 3 H, H3, H4, H4'); 1.93 (m, 1 H, H3'); Cl Mass spec: m/z 124 (MH+), 84 (MH+ --C3H4).
Quantity
2.7 g
Type
reactant
Reaction Step One
Name
Quantity
0.6 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([CH:4]1[NH:8][C:7](=[O:9])[CH2:6][CH2:5]1)=[C:2]=[CH2:3].C([O-])([O-])=O.[K+].[K+].CO>C(Cl)Cl>[CH:1]([C@H:4]1[NH:8][C:7](=[O:9])[CH2:6][CH2:5]1)=[C:2]=[CH2:3] |f:1.2.3|

Inputs

Step One
Name
Quantity
2.7 g
Type
reactant
Smiles
C(=C=C)C1CCC(N1)=O
Name
Quantity
0.6 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
40 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed by rotary evaporation (≤30° C.)
CUSTOM
Type
CUSTOM
Details
to give a yellow gum
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove salts
WASH
Type
WASH
Details
This plug was rinsed with 10% MeOH/CH2Cl2

Outcomes

Product
Name
Type
product
Smiles
C(=C=C)[C@@H]1CCC(N1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.04 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 97.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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